molecular formula C16H11Cl2NOS B11771484 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11771484
M. Wt: 336.2 g/mol
InChI Key: HWXARDCRNRDMOR-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of benzo[b]thiophene, a bicyclic compound containing a thiophene ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: A closely related compound with similar structural features but lacking the carboxamide group.

    Benzo[b]thiophene-2-carboxamide: Another derivative of benzo[b]thiophene with different substituents.

Uniqueness

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide stands out due to the presence of both chlorine atoms and the carboxamide group, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

3,6-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-3-2-4-11(7-9)19-16(20)15-14(18)12-6-5-10(17)8-13(12)21-15/h2-8H,1H3,(H,19,20)

InChI Key

HWXARDCRNRDMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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